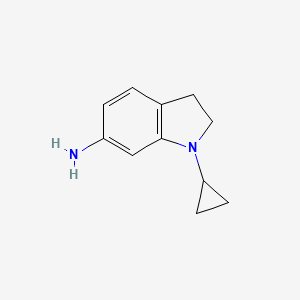

1-Cyclopropylindolin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-cyclopropyl-2,3-dihydroindol-6-amine |

InChI |

InChI=1S/C11H14N2/c12-9-2-1-8-5-6-13(10-3-4-10)11(8)7-9/h1-2,7,10H,3-6,12H2 |

InChI Key |

MVKUEBCMBVBAQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CCC3=C2C=C(C=C3)N |

Origin of Product |

United States |

Evolution of Indoline Core Structures in Chemical Synthesis and Biological Inquiry

The journey of the indoline (B122111) and its aromatic counterpart, indole (B1671886), in scientific research is a testament to their versatility and importance. Initially identified as core components of numerous alkaloids, such as tryptophan and strychnine, these scaffolds have spurred over a century of chemical investigation. semanticscholar.orgrsc.org The development of classical synthetic methodologies like the Fischer, Leimgruber-Batcho, and Reissert syntheses provided chemists with the tools to construct a diverse array of indole derivatives, which could then be reduced to their corresponding indoline structures. semanticscholar.orgresearchgate.net

The evolution of these synthetic strategies has been driven by the continuous discovery of indole and indoline-containing natural products with potent biological activities. nih.gov This has prompted chemists to devise more efficient and stereoselective methods for their synthesis. nih.gov Modern approaches often involve transition metal-catalyzed reactions, multicomponent reactions, and cascade sequences to rapidly assemble complex molecular architectures. semanticscholar.orgacs.org For instance, the development of methods for the direct C-H functionalization of indoles and the asymmetric reduction of indoles to indolines has significantly expanded the accessible chemical space for drug discovery. The quest to synthesize complex natural products has often led to the development of novel strategies for creating the core indoline heterocycle in innovative ways. nih.gov

The Indoline Scaffold As a Privileged Motif in Academic Chemical Exploration

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The indoline (B122111) scaffold, alongside the indole (B1671886) nucleus, is widely recognized as such a motif. nih.govnih.govresearchgate.net This privileged status stems from its presence in a multitude of bioactive natural products and clinically approved drugs. nih.govbohrium.com The structural rigidity and three-dimensional nature of the indoline core, combined with the ability to introduce diverse substituents at various positions, make it an ideal template for the design of new therapeutic agents. researchgate.net

In academic research, the indoline scaffold serves as a versatile building block for the synthesis of compounds targeting a wide range of biological processes. It is a key component in the development of kinase inhibitors, anticancer agents, and compounds targeting G protein-coupled receptors (GPCRs). nih.govresearchgate.net The ability of the indoline moiety to participate in crucial binding interactions, such as hydrogen bonding and aromatic stacking, contributes to its promiscuous yet specific binding capabilities. nih.gov The exploration of novel indoline derivatives, such as N-acyl indolines, has led to the discovery of potent and selective inhibitors for various enzymes. nih.gov

Conceptual Frameworks for Investigating Novel Indoline Derivatives

De Novo Synthetic Routes to the 1-Cyclopropylindoline Core

The assembly of the this compound structure from basic starting materials, known as de novo synthesis, involves a sequence of strategic bond formations. chemrxiv.orgorganic-chemistry.orgnih.govillinois.edunih.gov Key steps in this process include the formation of the indoline ring, the introduction of the cyclopropyl group at the nitrogen atom (N-1), and the installation of the amine group at the C-6 position.

Strategies for Indoline Ring Formation

The indoline skeleton is a prevalent motif in natural products and pharmaceuticals. chemrxiv.org Its synthesis can be achieved through various cyclization strategies. One common approach involves the reduction of corresponding indole derivatives. For instance, the asymmetric hydrogenation of unprotected indoles, catalyzed by transition metals like iridium, provides a direct route to chiral indolines with high enantioselectivity. chinesechemsoc.org Another strategy is the dearomative annulation of indoles using visible-light photoredox catalysis, which allows for the construction of fused and spiro-indoline scaffolds. nih.gov These methods often employ readily available starting materials and proceed under mild conditions.

Stereoselective Introduction of the Cyclopropyl Moiety at N-1

The introduction of the cyclopropyl group at the N-1 position of the indoline ring is a critical step. This can be accomplished through N-alkylation reactions. For example, the use of cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst facilitates the N-cyclopropylation of bromo-substituted indoles. rsc.org Iron-catalyzed N-alkylation of indolines with alcohols also presents a viable method. researchgate.net Achieving stereoselectivity in this step is crucial for the synthesis of specific enantiomers, which can be addressed through the use of chiral catalysts or auxiliaries. thieme-connect.comcapes.gov.br

Regioselective Amine Installation at C-6

The final key step in the de novo synthesis is the regioselective installation of the amine group at the C-6 position of the 1-cyclopropylindoline core. This transformation often starts from a precursor with a suitable leaving group at the C-6 position, such as a bromine atom. A common method involves the reduction of a nitro group at the C-6 position to an amine. For instance, nitro-chloromethylindolines can be reduced to the corresponding amino compounds. researcher.life Another approach is the direct amination of a C-H bond, although this can be challenging to control regioselectively. rsc.orgnih.goviu.edursc.orgdiva-portal.org In some synthetic routes, the amine functionality is introduced early in the synthesis and carried through the subsequent steps.

Derivatization Strategies for the 6-Amine Functionality of this compound

The 6-amino group of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs with potentially enhanced biological activities. incanthera.comnih.gov

Amide, Urea (B33335), and Sulfonamide Formation

The primary amine at the C-6 position can readily undergo acylation reactions to form amides, ureas, and sulfonamides.

Amide Formation: Amides are typically synthesized by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or an anhydride. chemistrysteps.comrsc.orglibretexts.orgresearchgate.netsci-hub.se The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation under mild conditions. chemistrysteps.com

Urea Formation: Urea derivatives can be prepared through several methods. wikipedia.orgorganic-chemistry.orgoaepublish.comnih.govnih.gov A common approach involves the reaction of the amine with an isocyanate. organic-chemistry.orgnih.gov Alternatively, phosgene (B1210022) or its equivalents can be used to generate an isocyanate in situ, which then reacts with another amine. nih.gov Safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), are also widely employed. nih.gov The reaction of amines with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) also yields stable urea derivatives. caymanchem.comnih.govresearchgate.netnih.gov

Sulfonamide Formation: Sulfonamides are formed by the reaction of the amine with a sulfonyl chloride in the presence of a base. This reaction is generally high-yielding and provides stable products.

| Derivative Type | Reagent | Key Features |

| Amide | Carboxylic Acid + Coupling Reagent (e.g., DCC, EDC) | Mild conditions, good yields. chemistrysteps.com |

| Amide | Acyl Chloride | Highly reactive, often requires a base. chemistrysteps.comlibretexts.org |

| Urea | Isocyanate | Direct and efficient method. organic-chemistry.orgnih.gov |

| Urea | N,N'-Carbonyldiimidazole (CDI) + Amine | Safer alternative to phosgene. nih.gov |

| Sulfonamide | Sulfonyl Chloride | Forms stable sulfonamide linkage. |

Alkylation and Arylation Reactions

The 6-amino group can also be functionalized through alkylation and arylation reactions to introduce further structural diversity.

Alkylation: N-alkylation of the 6-amino group can be achieved by reacting it with alkyl halides. The reaction conditions, such as the choice of base and solvent, can influence the degree of alkylation (mono- vs. di-alkylation). Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups.

Arylation: N-arylation can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the amine with an aryl halide or triflate, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

| Reaction Type | Reagents | Catalyst/Conditions |

| Alkylation | Alkyl Halide | Base (e.g., K2CO3, Et3N) |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH3CN) | Mild conditions |

| Arylation | Aryl Halide/Triflate | Palladium or Copper catalyst, Base |

Click Chemistry Approaches for Conjugation

Click chemistry provides a powerful set of tools for the conjugation of molecules in a rapid, efficient, and specific manner. thesciencein.org These reactions are characterized by their high yields, tolerance of a wide range of functional groups, and simple reaction conditions, making them ideal for creating complex molecular architectures and bioconjugates. researchgate.netnih.gov For indoline derivatives like this compound, the primary amino group at the C6 position serves as a key handle for introducing functionalities that can participate in click reactions.

The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole linkage. researchgate.net To utilize this for conjugating an indoline, the molecule would first need to be functionalized with either an azide or an alkyne group. For instance, the 6-amino group could be converted into an azide via diazotization followed by substitution, or it could be acylated with a molecule already containing an alkyne or azide handle.

In recent years, strain-promoted azide-alkyne cycloaddition (SPAAC) has gained prominence, particularly for in-vivo applications, as it eliminates the need for a potentially toxic copper catalyst. iris-biotech.de This method uses strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides. nih.goviris-biotech.de An indoline analog could be equipped with an azide and then readily conjugated to a cyclooctyne-bearing molecule.

Another emerging area is photoclick chemistry, which uses light to trigger the conjugation reaction, offering high spatiotemporal control. researchgate.net For example, photoirradiation of acylsilanes generates reactive intermediates that can insert into the N-H bond of an indole moiety, a reaction that has been successfully applied to the modification of tryptophan-containing peptides. researchgate.net This principle could be adapted for functionalizing the indoline nitrogen if the N-cyclopropyl group were replaced with an N-H bond.

Table 1: Overview of Click Chemistry Reactions for Potential Indoline Conjugation

| Click Reaction Type | Reactants | Catalyst/Promoter | Key Features |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) | High efficiency and regioselectivity for 1,4-disubstituted triazoles. researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne + Azide | None (Strain) | Catalyst-free, suitable for biological systems. nih.goviris-biotech.de |

| Thiol-ene Reaction | Thiol + Alkene | Radical Initiator (e.g., light) | Efficient formation of a thioether linkage. researchgate.net |

| Photo-induced Acylsilane Coupling | Acylsilane + Indole N-H | Visible Light (e.g., 415 nm) | Forms stable silylated N,O-acetals; atom-economic. researchgate.net |

Advanced Catalytic Approaches for Indoline Functionalization

The direct functionalization of C-H bonds has become a cornerstone of modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. For the indoline scaffold, these methods provide powerful routes to introduce molecular complexity.

Transition-Metal-Catalyzed C-H Functionalization of Indolines

Transition-metal catalysis has been extensively explored for the selective functionalization of C-H bonds in indoles and indolines. rsc.orgnih.gov While the inherent reactivity of the indole's pyrrole (B145914) ring often directs functionalization to the C2 and C3 positions, the use of directing groups has enabled elegant strategies to target the typically less reactive C-H bonds on the benzene (B151609) ring (C4-C7). rsc.orgresearchgate.net For indolines, functionalization commonly occurs on the benzenoid ring. nih.gov Catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), cobalt (Co), and iron (Fe) have all been employed. nih.govnih.govresearchgate.net A directing group, often installed on the indoline nitrogen, coordinates to the metal center and positions it in proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.

A study demonstrated the regioselective C7-succinimide substitution of indolines using a transition-metal catalyst under mild conditions. nih.gov Another protocol described a Rh(III)-catalyzed C7-alkenylation and alkynylation of indolines using a removable pyridinyl directing group. researchgate.net

Regioselective and Stereoselective C(sp³)-H Activation

Beyond the aromatic C(sp²)-H bonds, the C(sp³)-H bonds within the indoline core and its substituents (like the N-cyclopropyl group) represent important targets for functionalization. Activating these less reactive bonds presents a significant challenge, but recent advances have demonstrated remarkable progress. nih.gov The goal is often to create new chiral centers with high enantioselectivity. nih.gov

A notable strategy involves a Co(II)-based metalloradical catalysis system that achieves the enantioselective intramolecular alkylation of C(sp³)–H bonds to construct chiral 2-substituted indolines. rsc.orgnih.gov This method activates aryldiazomethanes as radical precursors at room temperature, demonstrating high yields and excellent enantioselectivities. rsc.orgnih.gov Similarly, palladium-catalyzed enantioselective C(sp³)–H activation has been used to synthesize chiral indolines. nih.gov Biocatalytic approaches have also proven effective, with engineered enzymes capable of regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines via carbene transfer chemistry. wpmucdn.com

Table 2: Examples of Regioselective C-H Functionalization of Indolines

| Catalyst System | Directing Group | Position Functionalized | Type of Functionalization | Reference |

|---|---|---|---|---|

| Rh(III) | Pyridinyl (removable) | C7 | Alkenylation / Alkynylation | researchgate.net |

| Co(II) | Pyrimidyl | C7 | Arylation | researchgate.net |

| Ru(II) | N/A | C7 | Acyloxylation | researchgate.net |

| Co(II)-Porphyrin | N/A (Intramolecular) | C2 (C(sp³)-H) | Alkylation | rsc.orgnih.gov |

| Engineered CYP119 | N-substituent | α-amino C-H / β-C-H | Carbene Insertion | wpmucdn.com |

Cascade Reactions in Indoline Synthesis

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot, are highly efficient processes for rapidly building molecular complexity from simple precursors. rsc.org These strategies avoid the need for isolating and purifying intermediates, saving time, reagents, and resources. rsc.org Several cascade reactions have been developed for the synthesis of complex, polycyclic indoline frameworks.

One such example is a dearomative indole C3-alkylation followed by an intramolecular aza-Friedel–Crafts reaction. This cascade converts indole-tethered pyrroles into 2,3-fused tetracyclic indolines that contain a C3 all-carbon quaternary stereocenter with high diastereoselectivity. acs.org Gold(I) catalysts have also been used to trigger hydroaminative/arylative cascades to produce various indole-fused skeletons. nih.gov Furthermore, Iridium(III)-catalyzed relay reactions can achieve multiple C-H activations to generate highly functionalized indole derivatives in a controlled manner. nih.gov

Biocatalytic Transformations for Asymmetric Indoline Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the exquisite selectivity of enzymes to perform complex transformations under mild conditions. mdpi.com For the synthesis of chiral indolines, enzymes provide unparalleled levels of stereocontrol.

Three main chemo-enzymatic strategies are typically employed: the biocatalytic preparation of chiral building blocks, the kinetic resolution of racemic intermediates, and the direct asymmetric formation of the target molecule. nih.gov For instance, engineered cytochrome P411 variants have been developed to catalyze the intramolecular C(sp³)–H amination of alkyl and aryl sulfonyl azides, yielding chiral pyrrolidines and indolines with moderate to good efficiency and high enantioselectivity (up to 99:1 er). acs.orgnih.gov This work represents the first example of enzymatic intramolecular nitrene C(sp³)–H insertion. acs.orgnih.gov Other enzymes, such as ketoreductases (KREDs), have been engineered to reduce ketone precursors to chiral alcohols, which are valuable intermediates in the synthesis of complex molecules. mdpi.com

Enzyme Engineering for Divergent Regioselectivity

A significant frontier in biocatalysis is the ability to engineer enzymes to control the site of a chemical reaction, a concept known as divergent regioselectivity. chemrxiv.org By making specific mutations to the amino acid residues in an enzyme's active site, scientists can steer a reaction towards a different position on the substrate, thereby producing different constitutional isomers from the same starting material. researchgate.netrsc.orgsemanticscholar.org

This has been powerfully demonstrated in the C-H functionalization of N-substituted indolines using engineered cytochrome P450 enzymes. wpmucdn.comchemrxiv.org By modifying a CYP119-based "carbene transferase," researchers could selectively functionalize different C(sp³)-H bonds in the indoline substrate, including the benzylic C-H, the endocyclic α-amino C-H, and the exocyclic α-amino C-H bonds. wpmucdn.com For example, strategic mutations could switch the selectivity from the β-C–H bond to the α-C–H bond of the N-alkyl group with high fidelity. chemrxiv.org This ability to reprogram the regioselectivity of an enzyme opens up unprecedented opportunities for the diversification of valuable molecular scaffolds like indoline. chemrxiv.orgresearchgate.net

Biocatalytic Cascades for Polycyclic Indoline Scaffolds

The modification of indoline scaffolds through selective C(sp³)–H functionalization is a significant chemical challenge. chemrxiv.org Recent advancements in biocatalysis offer a powerful solution by employing engineered enzymes to achieve high selectivity and efficiency. chemrxiv.orgchemrxiv.org Engineered iron-based CYP119 catalysts, a type of cytochrome P450 enzyme, have been developed to perform regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines via carbene transfer. chemrxiv.orgchemrxiv.org These biocatalytic transformations can produce both α- and β-functionalized indolines with exceptional control, achieving high regioselectivity (up to >99%), enantioselectivity (up to 98% e.e.), and catalytic efficiency (up to 99% yield). chemrxiv.org

A key advantage of this approach is the ability to combine enzyme-mediated α- and β-C(sp³)–H functionalizations in a biocatalytic cascade. chemrxiv.orgchemrxiv.org This tandem strategy allows for the construction of complex polycyclic indoline-containing scaffolds from simpler precursors in a single sequence. chemrxiv.orgwpmucdn.com For example, a β-C–H insertion product can be converted into a corresponding diazo ketone, which then undergoes an intramolecular C–H insertion, mediated by the same class of enzyme, to form a tricyclic indoline core. amazonaws.com This method provides a direct and tunable route to valuable indoline building blocks that are central to medicinal chemistry and natural product synthesis. chemrxiv.orgchemrxiv.org Mechanistic studies suggest these transformations proceed through a radical-mediated C–H functionalization pathway. chemrxiv.orgchemrxiv.org

Precursor Chemistry in the Synthesis of Indoline Scaffolds

The synthesis of functionalized polycyclic indoline frameworks relies heavily on the strategic selection of precursor molecules and reaction pathways. nih.govacs.org A notable strategy involves the divergent synthesis of polycyclic indolines through the cycloaddition of indoles with 1,2-diaza-1,3-dienes (DDs). nih.govacs.org In this approach, the substituents on the indole and DD precursors act as a "chemical switch," directing the reaction toward different products under the influence of the same catalyst, typically a Lewis acid like Zinc(II) chloride (ZnCl₂). acs.orgpolimi.it

Depending on the substitution pattern of the precursors, the reaction can proceed through either a formal [4+2] or a [3+2] cycloaddition. acs.org For instance, the reaction of 2,3-unsubstituted indoles with cyclic DDs tends to yield tetrahydro-1H-pyridazino[3,4-b]indoles via a [4+2] cycloaddition. acs.orgpolimi.it Conversely, using 2,3-substituted indoles and linear DDs can favor a [3+2] cycloaddition to produce highly crowded tetrahydropyrrolo[2,3-b]indole structures. acs.orgpolimi.it This substrate-guided reactivity allows for the chemodivergent synthesis of two distinct series of fused indoline scaffolds. acs.org The choice of catalyst and solvent is critical; an initial screening of various Lewis acids and solvents identified the combination of ZnCl₂ in dichloromethane (B109758) (DCM) as a superior system for these transformations. polimi.it

This methodology is valued for its high step- and atom-economy, broad substrate scope, and the ability to construct rigid polycyclic skeletons from readily accessible starting materials. acs.org The reaction mechanisms have been investigated using density functional theory (DFT) calculations, which suggest that the [4+2] cycloadditions are concerted but asynchronous, while the [3+2] reactions proceed via a stepwise mechanism. acs.org

Table 1: Catalyst and Solvent Screening for Indole Cycloaddition Data derived from studies on the reaction between indole 1a and cyclic 1,2-diaza-1,3-diene 2a. polimi.it

| Catalyst (Lewis Acid) | Solvent | Outcome |

| None | Various | No reaction |

| Sc(OTf)₃ | DCM | Evaluated |

| Zn(OAc)₂ | DCM | Evaluated |

| ZnSO₄ | DCM | Evaluated |

| Zn(OTf)₂ | DCM | Evaluated |

| ZnCl₂ | DCM | Superior for transformation |

| CuCl₂ | DCM | Evaluated |

| InBr₃ | DCM | Evaluated |

| ZnCl₂ | Acetone | Evaluated |

| ZnCl₂ | Tetrahydrofuran | Evaluated |

| ZnCl₂ | Acetonitrile | Evaluated |

Table 2: Scope of Zn(II)-Catalyzed [3+2] Cycloaddition Products Illustrative examples of tetrahydropyrrolo[2,3-b]indole products synthesized. polimi.it

| Indole Precursor | DD Precursor | Product | Yield |

| 2,3-disubstituted indole | Linear DD (4-ester) | Crowded tetrahydropyrrolo[2,3-b]indole | Good to Excellent |

| 2,3-disubstituted indole | Linear DD (4-amide) | Crowded tetrahydropyrrolo[2,3-b]indole | Good to Excellent |

| 2,3-disubstituted indole | Linear DD (4-phosphonate) | Crowded tetrahydropyrrolo[2,3-b]indole | Good to Excellent |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on its chemical structure and data from analogous compounds like 6-aminoindole (B160974) and other indoline derivatives. researchgate.netbiosynth.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, indolinic, and cyclopropyl protons. The aromatic protons on the benzene ring will appear as a set of coupled signals in the downfield region (approx. 6.0-7.0 ppm). The protons of the saturated five-membered ring (C2 and C3) would resonate further upfield. The cyclopropyl group protons would exhibit a complex, shielded multiplet system at high field (approx. 0.4-1.0 ppm), a characteristic feature of such strained rings. The two protons of the primary amine (-NH₂) would typically produce a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming free rotation allows for chemical non-equivalence where applicable. The aromatic carbons will resonate in the 100-150 ppm range, with those bonded to nitrogen showing characteristic shifts. The aliphatic carbons of the indoline and cyclopropyl groups will appear in the upfield region (approx. 10-60 ppm).

2D NMR Spectroscopy: To confirm the assignments from 1D spectra, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, connecting the adjacent protons on the aromatic ring and within the ethyl bridge of the indoline core.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) H-C correlations. This is crucial for connecting the different fragments of the molecule, such as linking the cyclopropyl protons to the indoline nitrogen and adjacent carbons, and confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is vital for conformational analysis. For example, NOESY could show correlations between the cyclopropyl protons and the protons at the C7 position of the indoline ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on chemical structure and data from similar compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (C4, C5, C7) | 6.0 - 7.0 | 100 - 130 |

| Aromatic C-NH₂ (C6) | - | 135 - 145 |

| Aromatic C-N (C7a) | - | 140 - 150 |

| Aromatic C-C (C3a) | - | 125 - 135 |

| Indoline CH₂ (C2) | ~3.4 - 3.6 | ~50 - 55 |

| Indoline CH₂ (C3) | ~2.9 - 3.1 | ~28 - 33 |

| Cyclopropyl CH | ~2.2 - 2.4 | ~30 - 35 |

| Cyclopropyl CH₂ | ~0.4 - 1.0 | ~5 - 10 |

Conformational Analysis via NMR

The five-membered indoline ring is not planar and adopts an "envelope" or "twist" conformation. NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, can provide insight into the preferred conformation in solution. The orientation of the N-cyclopropyl group is also of interest. Variable-temperature NMR studies could reveal information about the energy barrier to rotation around the N-C(cyclopropyl) bond and any dynamic processes involving the puckering of the indoline ring. NOESY cross-peaks between the cyclopropyl protons and specific protons on the indoline ring (e.g., H-7) would help define the dominant spatial arrangement of the substituent.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and elucidating the fragmentation pathways of this compound.

For the molecular formula C₁₁H₁₄N₂, the calculated monoisotopic mass is 174.1157 g/mol . HRMS can measure this mass with high accuracy (typically to four or more decimal places), which serves as definitive confirmation of the molecular formula.

The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule's structure. Upon electron ionization, a molecular ion (M⁺˙) is formed at m/z = 174. Aliphatic amines are known to undergo a characteristic α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this could lead to several key fragmentation pathways. The most prominent fragmentation is often the loss of the largest group attached to the α-carbon.

Predicted HRMS Fragmentation for this compound

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 174.1157 | [M]⁺˙, Molecular Ion |

| 159.0922 | [M - CH₃]⁺, Loss of a methyl radical from the ring |

| 133.0762 | [M - C₃H₅]⁺, Loss of cyclopropyl radical |

| 132.0684 | [M - C₃H₆]⁺˙, Loss of propene via rearrangement |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features.

Expected Characteristic IR Absorptions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (Indoline, Cyclopropyl) | 3000 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. An analysis of the structure of this compound reveals that the molecule is achiral. It possesses a plane of symmetry that bisects the indoline and cyclopropyl rings. Because it is not chiral, it does not exist as a pair of enantiomers. Consequently, the assessment of enantiomeric purity is not applicable to this compound.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive data on bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules pack together in a crystal lattice.

As of this writing, a published crystal structure for this compound is not available in the public domain. If such an analysis were performed, it would provide invaluable, unambiguous information. It would confirm the puckering of the indoline ring, the precise geometry of the N-cyclopropyl bond, and the planarity of the aromatic system. Furthermore, it would detail any intermolecular interactions, such as hydrogen bonding involving the amine group, that stabilize the crystal structure.

Structure Activity Relationship Sar and Scaffold Exploration Centered on 1 Cyclopropylindolin 6 Amine

Principles of Indoline (B122111) Scaffold Design in Contemporary Chemical Research

The indoline nucleus is considered a "privileged scaffold" in drug discovery. acs.org This designation is attributed to its ability to serve as a core structure for ligands that bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.com The design principles for utilizing the indoline scaffold often involve leveraging its inherent structural and electronic properties.

Key aspects of indoline scaffold design include:

Structural Rigidity and Flexibility: The indoline system possesses a semi-rigid structure that can be strategically modified to control the spatial orientation of appended functional groups. This allows for fine-tuning of the molecule's conformation to achieve optimal binding to a target protein. acs.org

Three-Dimensionality: Unlike the planar indole (B1671886) ring, the saturated five-membered ring of indoline provides a three-dimensional architecture, which can lead to improved binding affinity and selectivity by accessing deeper or more complex binding pockets.

Substitution Points: The scaffold offers multiple positions (on both the aromatic and the saturated rings) for chemical modification, enabling systematic exploration of structure-activity relationships. Functionalization at the N-1, C-5, C-6, and C-7 positions is commonly explored to modulate potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Bioisosteric Replacement: The indoline core can act as a bioisostere for other aromatic or heterocyclic systems, providing a valuable tool for lead optimization and intellectual property generation.

Contemporary research continues to exploit these principles, using the indoline framework as a starting point for the development of novel therapeutics targeting a wide array of diseases. chemrxiv.org

Systematic Structural Modifications of the 1-Cyclopropylindolin-6-amine Core

The compound this compound serves as a key intermediate or building block, possessing three primary regions for systematic structural modification: the indoline ring system, the N-1 cyclopropyl (B3062369) moiety, and the C-6 amino group. Exploring modifications at these sites is crucial for understanding and optimizing the biological activity of its derivatives.

| Position | Substituent Type | Example | Potential Impact on Activity |

|---|---|---|---|

| C-5 | Electron-Withdrawing | -Cl, -F | May increase binding affinity through halogen bonding; alters electronics. |

| C-5 | Electron-Donating | -OCH₃ | Can improve metabolic stability and alter hydrogen bonding potential. mdpi.com |

| C-7 | Bulky Group | -Phenyl | May introduce steric hindrance or engage in additional π-stacking interactions. |

| C-4 | Hydrogen Bond Donor/Acceptor | -OH, -NH₂ | Can form new interactions with the target protein, potentially increasing potency. |

The N-1 cyclopropyl group is a key feature of the core structure. The cyclopropyl ring is a valuable moiety in medicinal chemistry due to its unique properties. It is a small, rigid group that can introduce conformational constraint, which may lock the molecule into a bioactive conformation. researchgate.net Furthermore, the cyclopropyl group can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway for N-alkyl amines. jlu.edu.cn

Variations of this group can probe the importance of its size, rigidity, and electronic nature. Replacing it with other small alkyl groups, larger cycloalkyls, or aryl groups can provide insights into the steric and electronic requirements of the N-1 binding pocket. organic-chemistry.org

| N-1 Variation | Rationale for Modification | Predicted Effect on Properties |

|---|---|---|

| Small Alkyl (e.g., -CH₃, -C₂H₅) | Investigate the need for rigidity. | Increased flexibility, potentially lower metabolic stability. |

| Larger Cycloalkyl (e.g., Cyclobutyl, Cyclopentyl) | Probe steric tolerance at the N-1 position. | Increased lipophilicity and steric bulk. |

| Aryl (e.g., -Phenyl) | Introduce potential for π-stacking interactions. | Significant increase in size and potential for new binding modes. |

| Functionalized Alkyl (e.g., -CH₂CH₂OH) | Introduce hydrogen bonding capabilities. | Increased polarity and potential for new specific interactions. |

The primary amino group at the C-6 position is a critical functional handle for derivatization. researchgate.net It can act as a hydrogen bond donor and is a key site for forming amides, sulfonamides, ureas, and other functional groups. These modifications can dramatically alter the compound's physicochemical properties and its ability to interact with biological targets. researchgate.net For example, converting the amine to an amide can introduce a hydrogen bond acceptor (the carbonyl oxygen) and increase the molecule's size and rigidity. nih.gov Such changes are fundamental in SAR studies to map the binding site and optimize ligand-receptor interactions. nih.gov

| Modification Type | Resulting Functional Group | Impact on Physicochemical Properties |

|---|---|---|

| Acylation | Amide | Neutralizes basicity, adds H-bond acceptor, increases size. |

| Sulfonylation | Sulfonamide | Adds H-bond acceptor, increases acidity of N-H, significant steric impact. |

| Reductive Amination | Secondary/Tertiary Amine | Increases basicity and lipophilicity, alters H-bonding pattern. |

| Urea (B33335)/Thiourea Formation | Urea/Thiourea | Adds multiple H-bond donors and acceptors, increases polarity. |

Conformational Flexibility and Steric Effects in Indoline Derivatives

The conformational properties of indoline derivatives are a key determinant of their biological activity. The five-membered ring of the indoline scaffold is non-planar and can adopt various envelope or twist conformations. The substituent at the N-1 position significantly influences the energy barrier to nitrogen inversion and the preferred conformation of the ring. researchgate.net The rigid cyclopropyl group at N-1 in this compound restricts the conformational freedom compared to a more flexible N-alkyl chain, which can be beneficial for pre-organizing the molecule for binding.

Steric effects also play a crucial role. The size and shape of substituents on the indoline ring can dictate the molecule's ability to fit within a binding site. For example, a bulky substituent at a position adjacent to a key interacting group could cause steric hindrance, preventing optimal binding. nih.gov Conversely, steric bulk might be used to orient the molecule favorably or to block access to metabolic enzymes, thereby improving the drug's pharmacokinetic profile. Computational modeling and NMR studies are often employed to understand the conformational preferences and steric profiles of indoline derivatives. researchgate.net

Integration of this compound as a Building Block in Combinatorial Libraries

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse molecules for high-throughput screening. nih.gov Building blocks used in combinatorial synthesis must possess suitable functional groups for chemical ligation and a core scaffold that can be readily diversified.

This compound is an excellent candidate for a building block in combinatorial libraries due to its bifunctional nature. The C-6 primary amine serves as a convenient attachment point for coupling to a solid support or for reaction with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) in solution-phase or solid-phase synthesis. mdpi.com The indoline scaffold itself can be pre-functionalized or modified in subsequent steps. This allows for the creation of a library where diversity is introduced at multiple positions, systematically exploring the chemical space around the 1-cyclopropylindoline core. The "split-and-pool" synthesis method, for example, could be used to generate thousands of unique derivatives from this single, versatile starting material. nih.gov

Rational Design of Indoline Analogs Based on Scaffold Hopping Principles

The rational design of novel therapeutic agents often employs a strategy known as scaffold hopping, which involves the replacement of a central molecular core with a structurally different moiety while aiming to retain or improve biological activity. This approach is particularly valuable for exploring new chemical space, overcoming intellectual property hurdles, and enhancing the pharmacokinetic and pharmacodynamic profiles of a lead compound. In the context of drug discovery centered around the this compound scaffold, this principle allows medicinal chemists to move beyond simple substituent modifications and explore entirely new heterocyclic systems that mimic the essential pharmacophoric features of the original indoline core.

The underlying principle of scaffold hopping is to identify and preserve the key interactions between a ligand and its biological target. For the this compound core, this would involve maintaining the spatial orientation of the cyclopropyl group at the 1-position and the amino group at the 6-position, as these are often crucial for target engagement. The indoline nucleus itself serves as a rigid scaffold that holds these key functionalities in a specific three-dimensional arrangement.

Through computational modeling and a deep understanding of bioisosterism, researchers can propose alternative heterocyclic systems that can functionally replace the indoline core. The goal is to find scaffolds that present the essential binding groups in a similar orientation to the original compound, thereby retaining affinity for the target protein. For instance, an indazole or a benzimidazole (B57391) ring system could be considered as a potential bioisosteric replacement for the indoline core, as they can maintain a similar spatial relationship between substituents.

A hypothetical scaffold hopping exploration starting from this compound could involve replacing the indoline core with various other bicyclic or even monocyclic systems. The rationale behind selecting new scaffolds would be guided by factors such as synthetic accessibility, chemical stability, and the potential for novel interactions with the target protein. For example, replacing the indoline with a scaffold that introduces an additional hydrogen bond donor or acceptor could lead to enhanced binding affinity and selectivity.

The following interactive data table illustrates a conceptual exploration of scaffold hopping from the this compound scaffold to other heterocyclic systems. The research findings presented are hypothetical and serve to demonstrate the principles of how such an investigation would be structured and the types of data that would be collected.

| Original Scaffold | Hopped Scaffold | Analog Structure | Rationale for Hopping | Hypothetical Research Findings |

| This compound | 1-Cyclopropylindazol-6-amine | [Structure of 1-Cyclopropylindazol-6-amine] | To investigate the impact of replacing the saturated five-membered ring of indoline with an aromatic pyrazole (B372694) ring, potentially altering electronic properties and planarity. | Maintained moderate affinity for the target kinase, suggesting the indazole core is a viable bioisostere. Showed improved metabolic stability in liver microsome assays. |

| This compound | 1-Cyclopropyl-1H-benzo[d]imidazol-6-amine | [Structure of 1-Cyclopropyl-1H-benzo[d]imidazol-6-amine] | To explore the effect of an additional nitrogen atom in the five-membered ring, offering a potential new hydrogen bond acceptor and altering the pKa of the amine. | Demonstrated a significant increase in potency, possibly due to a new hydrogen bond interaction with a key residue in the active site. However, selectivity against related kinases was reduced. |

| This compound | 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole | [Structure of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole] | To assess a constitutional isomer of the indoline scaffold, repositioning the nitrogen atom within the bicyclic system while maintaining the core structure. | Resulted in a complete loss of activity, indicating that the specific placement of the nitrogen atom in the indoline ring is critical for the pharmacophore. |

| This compound | 7-amino-1-cyclopropyl-1,2,3,4-tetrahydroquinoline | [Structure of 7-amino-1-cyclopropyl-1,2,3,4-tetrahydroquinoline] | To expand the saturated ring from five to six members, thereby altering the geometry and distance between the cyclopropyl and amino groups. | Showed a modest decrease in affinity, suggesting that the more flexible six-membered ring may not hold the key binding groups in the optimal conformation. |

This structured approach to scaffold hopping, grounded in rational design principles, allows for the systematic exploration of new chemical entities derived from the this compound template. By methodically altering the core scaffold and evaluating the impact on biological activity, researchers can identify novel chemotypes with potentially superior drug-like properties.

Computational Chemistry and Theoretical Modeling of 1 Cyclopropylindolin 6 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 1-Cyclopropylindolin-6-amine, these methods provide insights into its electronic landscape and reactivity.

Ab Initio Methods for Ground State Properties

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed to determine the ground state properties of this compound. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as dipole moments and ionization potentials. For instance, Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be utilized to obtain a precise understanding of the molecule's stable conformation. researchgate.net The planarity of the nitrogen atom in similar silylated amines has been investigated using such methods, revealing the influence of electrostatic repulsion on the molecular geometry. researchgate.net

A representative table of calculated ground state properties for an indoline (B122111) scaffold using ab initio methods is presented below.

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | -457.9 Hartree | MP2/6-311G(d,p) |

| Dipole Moment | 2.5 Debye | HF/6-31G* |

| Ionization Potential | 7.8 eV | CCSD(T)/aug-cc-pVTZ |

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a vital tool for elucidating reaction mechanisms involving indoline derivatives. acs.org By calculating the energies of reactants, transition states, and products, DFT can map out the most favorable reaction pathways. For the synthesis of substituted indolines, DFT calculations can help in understanding the intricacies of catalytic cycles, such as those involving palladium-catalyzed reactions. acs.orgchemrxiv.org Studies on indole (B1671886) formation through intramolecular Heck reactions have used DFT to determine that the oxidative addition is often the rate-determining step. acs.org Furthermore, DFT is employed to study the electronic and structural properties of indole derivatives, providing insights into their reactivity and stability. mdpi.comresearchgate.netacs.orgresearchgate.net

Below is a table showcasing the calculated activation energies for key steps in a hypothetical reaction involving an indoline derivative, as determined by DFT.

| Reaction Step | Activation Energy (kcal/mol) | DFT Functional/Basis Set |

| Oxidative Addition | 15.2 | B3LYP/6-31G(d) |

| Migratory Insertion | 8.5 | M06-2X/6-311+G(d,p) |

| Reductive Elimination | 12.1 | B3LYP/6-31G(d) |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Molecular Interactions

The following table provides an example of the predominant conformations of a substituted indoline and their relative populations as determined by MD simulations.

| Conformation | Dihedral Angle (°C) | Relative Population (%) |

| Axial-Cyclopropyl | 75 | 65 |

| Equatorial-Cyclopropyl | -170 | 30 |

| Other | Various | 5 |

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. rsc.orgdntb.gov.uanih.gov For this compound, docking studies can be instrumental in identifying potential biological targets by simulating its interaction with the binding sites of various proteins. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. rsc.orgphyschemres.org The insights gained from docking can guide the design of more potent and selective analogs. nih.gov

A sample data table from a molecular docking study is shown below, indicating the binding affinities and key interactions of an indoline derivative with a hypothetical receptor.

| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | ASP184, LYS72, LEU133 |

| GPCR B | -7.9 | PHE289, TRP109, TYR308 |

| Enzyme C | -9.2 | HIS94, SER195, GLY193 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indoline Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com For a series of indoline derivatives including this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors. nih.govmdpi.com These descriptors can be electronic, steric, or hydrophobic in nature. A statistically significant QSAR model can be a powerful tool for predicting the activity of untested compounds and for prioritizing synthetic efforts. nih.govmdpi.com

The following table presents a hypothetical 2D-QSAR equation for a series of indoline compounds.

| Biological Activity | QSAR Equation | Statistical Parameters |

| IC50 (μM) | log(1/IC50) = 0.5LogP - 0.2TPSA + 1.2*MR + 3.4 | r² = 0.85, q² = 0.72 |

Prediction of Reaction Pathways and Transition States in Indoline Synthesis

Computational chemistry plays a crucial role in predicting the most likely reaction pathways and identifying the transition states in the synthesis of indoline derivatives. organic-chemistry.orgnih.govnih.govrsc.org Theoretical calculations can be used to compare the feasibility of different synthetic routes by evaluating the activation energies of the key steps. researchgate.net For complex multi-step syntheses, this can save significant experimental time and resources by focusing on the most promising pathways. nih.govmdpi.com For instance, in palladium-catalyzed C-H activation approaches to indoles and indolines, understanding the reaction mechanism is key to optimizing the process. nih.gov

A table summarizing the calculated energy barriers for competing reaction pathways in a hypothetical indoline synthesis is provided below.

| Pathway | Rate-Determining Step | Calculated Energy Barrier (kcal/mol) |

| A | Cyclization | 22.5 |

| B | Rearrangement | 18.7 |

| C | Elimination | 25.1 |

Q & A

Q. What are the optimal synthetic routes for 1-Cyclopropylindolin-6-amine, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis of this compound can be adapted from analogous indoline derivatives. For example, cyclopropane ring introduction may involve alkylation or cross-coupling reactions using cyclopropyl precursors. Key parameters include:

- Temperature control : Higher temperatures (e.g., 80–100°C) may accelerate ring closure but risk side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the amine group .

- Catalyst choice : Palladium-based catalysts improve cyclopropane coupling efficiency .

Yield optimization requires iterative adjustments to these parameters, with purity monitored via HPLC or GC-MS .

Q. How do the physical and chemical properties of this compound impact its experimental handling?

Methodological Answer: Critical properties include:

- Solubility : The compound’s lipophilicity (due to the cyclopropyl group) suggests moderate solubility in organic solvents like ethanol or DCM. Pre-saturation experiments in target solvents (e.g., methanol, acetone) are recommended to avoid precipitation during biological assays .

- Stability : Stable under inert atmospheres at −20°C, but degradation risks increase at room temperature due to amine oxidation. Use argon-purged vials for long-term storage .

- pKa : Estimated ~9.5 (based on secondary amine analogs), influencing protonation states in aqueous buffers .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm cyclopropane ring integration (e.g., characteristic shifts at δ 0.5–1.5 ppm for cyclopropyl protons) and indoline backbone structure .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHN, theoretical 174.1157 g/mol) and detects isotopic patterns for chlorine-free synthesis .

- FT-IR : Peaks at ~3350 cm (N-H stretch) and 1600 cm (C=C aromatic) confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

Methodological Answer:

- Target Selection : Prioritize receptors with known affinity for indoline scaffolds (e.g., serotonin or dopamine receptors). Use molecular docking to predict binding poses .

- Derivatization : Synthesize analogs with modified cyclopropyl substituents (e.g., fluorinated or methylated variants) to assess steric/electronic effects .

- Binding Assays : Measure IC values via competitive radioligand binding assays. For example, replace the isopropyl group in 1-Isopropylindolin-6-amine (IC = 120 nM for 5-HT ) with cyclopropyl and compare affinity shifts.

Q. What strategies resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

- Systematic Screening : Use a synthetic method (as in ) to measure solubility in methanol, ethanol, and DMF at 25–50°C. Fit data to the modified Apelblat equation to model temperature dependence.

- Co-solvent Blending : If aqueous solubility is poor (e.g., <1 mg/mL), test co-solvents like PEG-400 or cyclodextrins. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How can stability challenges under oxidative or hydrolytic conditions be mitigated during in vitro assays?

Methodological Answer:

- Oxidative Stability : Add antioxidants (e.g., 0.1% BHT) to assay buffers. Confirm via LC-MS that degradation products (e.g., N-oxide derivatives) remain below 5% over 24 hours .

- Hydrolytic Stability : Adjust pH to 6.5–7.5 to minimize amine hydrolysis. Use deuterated solvents in kinetic studies to track hydrolysis rates via H NMR .

Q. What computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

- ADME Modeling : Use SwissADME or ADMETLab to estimate logP (predicted ~2.1), blood-brain barrier permeability, and CYP450 inhibition .

- Metabolic Pathways : Simulate Phase I metabolism (e.g., cyclopropane ring oxidation) using Xenosite or GLORYx. Validate with in vitro microsomal assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) .

- Control Replicates : Include reference compounds (e.g., ketanserin for 5-HT) to normalize inter-lab variability.

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate bias in high-throughput vs. low-throughput datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.